6-fluoro-N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide
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Overview
Description
6-fluoro-N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a fluorine atom at the 6th position, a furan-2-ylmethyl group attached to the nitrogen atom, a hydroxyl group at the 4th position, and a carboxamide group at the 3rd position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroquinoline and furan-2-carboxaldehyde.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 6-fluoroquinoline with furan-2-carboxaldehyde under acidic or basic conditions to form 6-fluoro-4-hydroxyquinoline-3-carbaldehyde.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with an appropriate amine, such as furan-2-ylmethylamine, in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the final product, this compound.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing advanced purification techniques such as recrystallization, chromatography, or distillation to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a quinone derivative.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The fluorine atom at the 6th position can be substituted with other nucleophiles in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
6-fluoro-N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-fluoro-N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interfere with DNA/RNA synthesis, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
6-fluoroquinoline derivatives: Compounds with similar quinoline structures but different substituents.
Furan-2-ylmethyl derivatives: Compounds with the furan-2-ylmethyl group attached to different core structures.
Uniqueness
6-fluoro-N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide is unique due to the combination of its fluorine, furan-2-ylmethyl, hydroxyl, and carboxamide groups, which confer distinct chemical and biological properties compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
6-fluoro-N-(furan-2-ylmethyl)-4-oxo-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3/c16-9-3-4-13-11(6-9)14(19)12(8-17-13)15(20)18-7-10-2-1-5-21-10/h1-6,8H,7H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVKWJZPELGYOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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